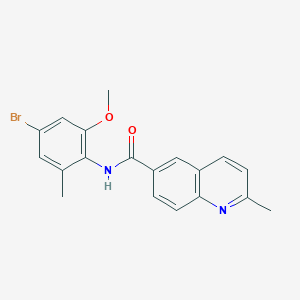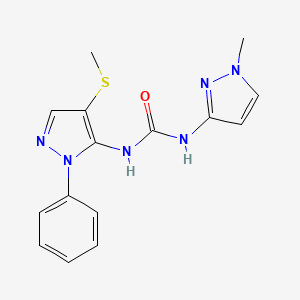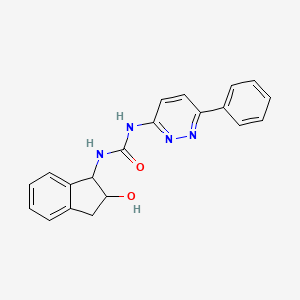
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division by forming microtubules, which are essential for the formation of the mitotic spindle. The compound binds to the colchicine binding site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been reported to exhibit anti-inflammatory, antiangiogenic, and antiparasitic activities. However, the compound's effects on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
One of the major advantages of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is its potent anticancer activity against various cancer cell lines. This compound can be used as a lead compound for the development of new anticancer drugs. However, the compound's limitations include its low solubility in water and its potential toxicity to normal cells and tissues.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide. One of the major areas of research is the development of new derivatives of this compound with improved solubility and selectivity for cancer cells. Another area of research is the investigation of the compound's effects on normal cells and tissues to determine its safety and efficacy. Furthermore, the compound's potential applications in other fields such as anti-inflammatory, antiangiogenic, and antiparasitic activities can also be explored. Overall, this compound holds great promise for the development of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been reported using different methods. One of the commonly used methods involves the reaction of 3-chlorobenzonitrile, 2-cyanoethyl-N,N-diisopropylamine, and pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
科学研究应用
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
属性
IUPAC Name |
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-5-3-7-14(11-13)21-16(23)17(24)22(10-4-8-19)12-15-6-1-2-9-20-15/h1-3,5-7,9,11H,4,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWRCYURKYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCC#N)C(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7663648.png)
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)



![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
